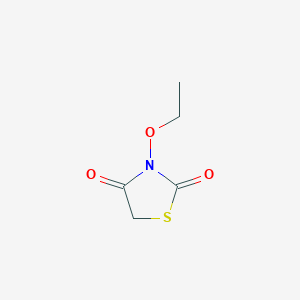
3-Ethoxy-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-1,3-thiazolidine-2,4-dione is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1,3-thiazolidine-2,4-dione typically involves the reaction of ethyl chloroacetate with thiourea in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethoxy-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or sulfur atoms
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions
Major Products: The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazolidinediones .
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Thiazolidinedione derivatives, including this compound, are investigated for their potential antidiabetic and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals .
Wirkmechanismus
The biological effects of 3-Ethoxy-1,3-thiazolidine-2,4-dione are primarily mediated through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This activation leads to the modulation of gene expression involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced inflammation .
Vergleich Mit ähnlichen Verbindungen
1,3-Thiazolidine-2,4-dione: Lacks the ethoxy group but shares the core structure.
Pioglitazone: A well-known antidiabetic drug with a similar thiazolidinedione core.
Rosiglitazone: Another antidiabetic agent with a thiazolidinedione structure .
Uniqueness: 3-Ethoxy-1,3-thiazolidine-2,4-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility and potentially improve its pharmacokinetic properties compared to other thiazolidinediones .
Eigenschaften
CAS-Nummer |
113780-65-7 |
|---|---|
Molekularformel |
C5H7NO3S |
Molekulargewicht |
161.18 g/mol |
IUPAC-Name |
3-ethoxy-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C5H7NO3S/c1-2-9-6-4(7)3-10-5(6)8/h2-3H2,1H3 |
InChI-Schlüssel |
BGVLWPKMNUJVEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCON1C(=O)CSC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one](/img/structure/B14291232.png)









![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)
![1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane](/img/structure/B14291307.png)

